N-(2-methyl-1H-benzo[d]imidazol-4-yl)acetamide
Overview
Description
N-(2-methyl-1H-benzo[d]imidazol-4-yl)acetamide is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This compound, in particular, features a benzimidazole core with a methyl group at the 2-position and an acetamide group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1H-benzo[d]imidazol-4-yl)acetamide can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the reaction of chloroacetyl chloride with p-amino benzoic acid, followed by the reaction with 2-mercaptobenzimidazole .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1H-benzo[d]imidazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-methyl-1H-benzo[d]imidazol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating diseases such as cancer and infections.
Industry: The compound is used in the development of dyes, optical materials, and catalysts.
Mechanism of Action
The mechanism of action of N-(2-methyl-1H-benzo[d]imidazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of cancer cells by delaying the S phase of the cell cycle and inhibiting DNA synthesis . The compound may also interact with enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide: This compound has similar structural features and exhibits anti-tubercular activity.
4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid:
Uniqueness
N-(2-methyl-1H-benzo[d]imidazol-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and acetamide groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methyl-1H-benzimidazol-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-11-8-4-3-5-9(10(8)12-6)13-7(2)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKKANAFMSXTOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=C2NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501267333 | |
Record name | N-(2-Methyl-1H-benzimidazol-7-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501267333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30905-08-9 | |
Record name | N-(2-Methyl-1H-benzimidazol-7-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30905-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Methyl-1H-benzimidazol-7-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501267333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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